N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide

Serotonin-Norepinephrine Reuptake Inhibitor Transporter Binding Affinity Monoamine Transporter Pharmacology

This is 071031B (racemic), the balanced SNRI with Ki NET=0.36 nM, SERT=1.57 nM—superior dual potency vs. duloxetine. Its benzodioxole core eliminates duloxetine's naphthyl-driven hepatotoxicity, proven in HepG2/SH-SY5Y & human hepatic spheroid assays. Validated at 5–10 mg/kg p.o. in CUS, TST, FST & EPM models with anxiolytic efficacy unmatched by duloxetine. Also available as S-enantiomer (ammoxetine) for clinical-translational PK/PD studies. Specify enantiomeric form when ordering.

Molecular Formula C15H15NO4S
Molecular Weight 305.35
CAS No. 1396675-28-7
Cat. No. B2358829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide
CAS1396675-28-7
Molecular FormulaC15H15NO4S
Molecular Weight305.35
Structural Identifiers
SMILESCC(CNC(=O)C1=CSC=C1)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C15H15NO4S/c1-15(18,8-16-14(17)10-4-5-21-7-10)11-2-3-12-13(6-11)20-9-19-12/h2-7,18H,8-9H2,1H3,(H,16,17)
InChIKeyFNBXWLQRJVGWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 71031 b / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide (071031B) – A Dual Serotonin-Norepinephrine Reuptake Inhibitor for Preclinical CNS Research Procurement


N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide (CAS 1396675-28-7), also designated 071031B, is a chiral small-molecule dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor within the SNRI pharmacologic class [1]. Structurally, it features a thiophene-3-carboxamide core linked via a 2-hydroxypropyl spacer to a benzo[d][1,3]dioxol-5-yl moiety — a benzodioxole substitution that replaces the naphthyl ring present in duloxetine [2]. In vitro, 071031B binds with high, balanced affinity to both human serotonin transporters (SERT, Ki = 1.57 nM) and norepinephrine transporters (NET, Ki = 0.36 nM) in recombinant cell assays, and potently inhibits 5-HT and NE synaptosomal reuptake (IC50 = 1.99 and 1.09 nM, respectively) [3]. In rodent behavioral models, 071031B demonstrates antidepressant-like efficacy superior to duloxetine at lower minimal effective doses, accompanied by reduced in vitro cytotoxicity in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines [3][4]. The S-enantiomer (ammoxetine, S-071031B) has advanced to clinical trials for major depressive disorder, underscoring the translational relevance of this chemical scaffold [5].

Why Interchanging Compounds Within the SNRI Class Compromises Scientific Reproducibility – The Case for 071031B


The SNRI pharmacophore space contains structurally diverse scaffolds — from venlafaxine's ethylcyclohexanol to duloxetine's naphthyl ether — yet these structural differences produce profoundly divergent transporter affinity ratios, off-target binding profiles, and toxicity signatures that render simple in-class substitution scientifically misleading [1]. For example, duloxetine (Ki SERT = 0.8 nM; Ki NET = 7.5 nM) exhibits approximately 9-fold selectivity for serotonin over norepinephrine reuptake, whereas venlafaxine (Ki SERT = 82 nM; Ki NET = 2480 nM) is both far less potent and 30-fold SERT-selective [2]. In contrast, 071031B achieves nearly equipotent dual inhibition (Ki SERT = 1.57 nM; Ki NET = 0.36 nM; ratio ~4.4) with sub-nanomolar NET potency that neither duloxetine nor venlafaxine approaches [3]. Furthermore, duloxetine carries a FDA-mandated hepatotoxicity warning linked to oxidative stress initiated by its naphthyl ring toxicophore — a structural liability that 071031B circumvents via its benzodioxole substitution, as directly demonstrated in human hepatic spheroid models [4]. These quantifiable disparities in transporter engagement balance and cytotoxicity mean that substituting duloxetine, venlafaxine, or any structurally congruent analog for 071031B in preclinical CNS studies will introduce uncontrolled variables in monoaminergic tone modulation and hepatocellular safety readouts, thereby undermining data reproducibility and cross-study comparability.

Quantitative Differentiation Evidence for 071031B – Head-to-Head Comparisons Against SNRI Comparators


Balanced Sub-Nanomolar NET Affinity Differentiates 071031B from Duloxetine and Venlafaxine

071031B demonstrates a uniquely balanced dual-transporter binding profile with sub-nanomolar NET affinity, a quantitative feature absent from both duloxetine and venlafaxine. In recombinant human transporter assays, 071031B bound SERT (Ki = 1.57 nM) and NET (Ki = 0.36 nM) with a NET/SERT Ki ratio of approximately 0.23, indicating preferential NET binding [1]. In contrast, duloxetine binds human SERT (Ki = 0.8 nM) but is 9.4-fold weaker at human NET (Ki = 7.5 nM), while venlafaxine exhibits weak affinity at both human SERT (Ki = 82 nM) and NET (Ki = 2480 nM), with a 30-fold SERT bias [2]. The absolute NET affinity of 071031B (Ki = 0.36 nM) exceeds duloxetine's NET potency by approximately 21-fold and venlafaxine's by approximately 6,900-fold. This pharmacologic signature — high dual potency with NET preference — is mechanistically distinct and may produce differentiated in vivo effects on noradrenergic neurotransmission that cannot be recapitulated by other SNRIs.

Serotonin-Norepinephrine Reuptake Inhibitor Transporter Binding Affinity Monoamine Transporter Pharmacology

Lower Minimal Effective Dose in Behavioral Despair Models Relative to Duloxetine

In a head-to-head screen of six candidate SNRIs, 071031B demonstrated a minimal effective dose (MED) in the mouse tail suspension test (TST) and forced swimming test (FST) that was lower than that of duloxetine hydrochloride [1]. Acute oral administration of 071031B dose-dependently reduced immobility time in both the TST and FST in mice, achieving statistical separation from vehicle at doses below those required for duloxetine to produce an equivalent effect magnitude. Separately, in the rat FST, 071031B also exhibited higher efficacy than duloxetine in reducing immobility, without producing any stimulatory effect on locomotor activity in the open-field test [2]. Chronic administration of 071031B at 5 or 10 mg/kg significantly reversed chronic unpredictable stress-induced depressive-like behaviors — including reduced sucrose preference, decreased locomotor activity, and prolonged feeding latency — outcomes that were achieved at dose levels lower than or comparable to duloxetine's effective chronic dose range [2]. The quantitative implication for procurement is that 071031B achieves preclinical behavioral efficacy at lower systemic exposure, which may translate to a wider therapeutic window in mechanistic studies.

Antidepressant Drug Screening Tail Suspension Test Forced Swimming Test

Reduced In Vitro Hepatocellular and Neuronal Cytotoxicity Versus Duloxetine

071031B exhibited lower cytotoxicity than duloxetine in both human hepatoma HepG2 cells and human neuroblastoma SH-SY5Y cells in vitro [1]. In the HepG2 hepatocyte model, duloxetine produced concentration-dependent cytotoxicity with an IC50 of 68.8 μmol/L, whereas 071031B demonstrated a right-shifted cytotoxicity curve with reduced cell death at equivalent concentrations [2]. In a more advanced human-simulated hepatic spheroid (EHS) organoid model, S-071031B — the active S-enantiomer of 071031B — showed dramatically lower hepatotoxicities than duloxetine, an effect mechanistically attributed to the replacement of duloxetine's naphthyl ring toxicophore with the benzodioxole moiety, resulting in reduced oxidative stress and mitochondrial dysfunction [3]. This structural feature is inherent to all enantiomeric forms of 071031B, as the benzodioxole substitution is scaffold-derived and not chirality-dependent.

Hepatotoxicity Screening Cytotoxicity Assay Drug Safety Pharmacology

S-Enantiomer (Ammoxetine) Exhibits Superior In Vivo Potency Despite Equal Target Affinity to R-Enantiomer

071031B is chiral; its two enantiomers, S-071031B (ammoxetine) and R-071031B, display equipotent in vitro binding and uptake inhibition at SERT and NET, yet S-071031B is unequivocally more potent than R-071031B across four distinct in vivo behavioral models: the mouse FST, rat FST, acetic acid-induced writhing test, and formalin test [1]. Pharmacokinetic profiling revealed that differential oral bioavailability and hepatic metabolism — not differences in target engagement, pH stability, intestinal transport, or plasma protein binding — account for the enantiomeric potency gap [2]. This demonstrates that procurement of racemic 071031B versus enantiopure S-071031B will yield divergent in vivo results even at matched in vitro target occupancy, a consideration critical for researchers designing CNS behavioral pharmacology experiments. Moreover, S-071031B (ammoxetine hydrochloride) has entered Phase I and Phase II clinical trials for major depressive disorder, administered at 40–60 mg/day oral doses that significantly reduced Montgomery-Åsberg Depression Rating Scale (MADRS) scores versus placebo [3].

Chiral Pharmacology Enantiomeric Potency Antidepressant Pharmacokinetics-Pharmacodynamics

071031B Demonstrates Anxiolytic-Like Activity in Elevated Plus-Maze Where Duloxetine Shows No Effect at Equivalent Dose

Chronic oral administration of 071031B at 10 mg/kg significantly increased the percentage of open-arm entries in the mouse elevated plus-maze (EPM) test relative to vehicle control (P < 0.05), indicative of anxiolytic-like activity [1]. Under the identical experimental protocol, duloxetine at 10 mg/kg produced no significant change in open-arm entries versus vehicle (P > 0.05), demonstrating a qualitative dissociation between the two SNRIs in anxiety-model behavior. This finding, disclosed in a patent covering the medical use of amine compounds for treating anxiety disorders, suggests that 071031B's benzodioxole-thiophene scaffold may engage neural circuitry underlying anxiety in a manner distinct from duloxetine's pharmacodynamic profile, potentially owing to differential NET/SERT balance or regional brain penetration.

Anxiolytic Drug Discovery Elevated Plus-Maze Anxiety Disorder Models

Optimal Procurement and Research Application Scenarios for 071031B and Its Enantiomers


Preclinical Antidepressant Efficacy Studies Requiring Superior Potency and a Wider Therapeutic Window Than Duloxetine

071031B is the compound of choice for rodent behavioral despair models (TST, FST) and chronic unpredictable stress paradigms where investigators require a dual SNRI with a minimal effective dose lower than duloxetine's and antidepressant efficacy that is superior at matched doses [1][2]. The chronic dose range of 5–10 mg/kg (p.o.) that reverses CUS-induced anhedonia, locomotor suppression, and feeding latency deficits offers a validated dosing window for 21–28 day protocols. For studies examining both depressive-like behavior and anxiety-like comorbidity, the elevated plus-maze data — where 071031B at 10 mg/kg shows significant anxiolytic-like activity while duloxetine does not — makes 071031B uniquely suitable for mixed anxiety-depression model endpoints [3].

Hepatotoxicity-Aware CNS Research Requiring Chronic SNRI Administration Without Confounding Liver Injury

In experimental designs where chronic SNRI treatment is planned and hepatic safety is a critical endpoint — such as studies combining antidepressants with hepatically metabolized co-therapies, or investigations in disease models with pre-existing liver pathology — 071031B (or S-071031B) should be procured instead of duloxetine. The demonstrated reduction in HepG2 and SH-SY5Y cytotoxicity and the elimination of oxidative stress-driven hepatotoxicity in human hepatic spheroid organoids (attributed to the benzodioxole-for-naphthyl substitution) provide evidence that 071031B will not introduce duloxetine-type hepatic injury as an experimental confound [4][5]. Researchers conducting metabolomic, lipidomic, or mitochondrial function analyses in liver tissue should strongly prefer S-071031B over duloxetine.

Chiral Pharmacology and Enantiomer-Specific PK/PD Modeling in Antidepressant Development

071031B's chiral center at the 2-hydroxypropyl carbon generates two enantiomers that are equipotent at SERT/NET in vitro but markedly divergent in vivo due to pharmacokinetic differences (oral bioavailability, hepatic metabolism) [6]. This makes the compound an ideal probe for enantiomer-specific PK/PD modeling studies. Procurement specifications should explicitly state whether racemic 071031B or enantiopure S-071031B (ammoxetine) is required, as only S-071031B exhibits the behavioral potency that has advanced to clinical trials for major depressive disorder at 40–60 mg/day oral doses [7]. R-071031B serves as a matched negative control enantiomer for in vivo experiments where target affinity is held constant but pharmacokinetics vary.

Mechanistic Studies of NET-Preferring Dual Reuptake Inhibition in Pain Models

The NET-preferring binding profile of 071031B (NET Ki = 0.36 nM vs. SERT Ki = 1.57 nM; NET/SERT ratio ~0.23) and the documented analgesic efficacy of S-071031B in acetic acid-induced writhing and formalin tests position this compound for pain research where balanced or NET-dominant monoamine reuptake inhibition is hypothesized to be mechanistically advantageous [8][9]. Unlike duloxetine (SERT-preferring, NET Ki = 7.5 nM) or venlafaxine (weak and SERT-preferring), 071031B's potent NET engagement may provide superior analgesia in neuropathic and fibromyalgia models, as demonstrated for the closely related ammoxetine in sciatic nerve injury and chronic constriction injury models [9].

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.